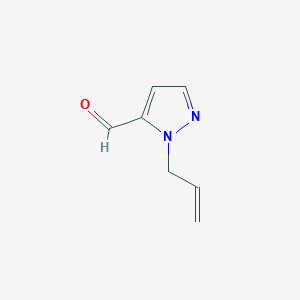
1-(PROP-2-EN-1-YL)-1H-PYRAZOLE-5-CARBALDEHYDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(PROP-2-EN-1-YL)-1H-PYRAZOLE-5-CARBALDEHYDE is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a prop-2-en-1-yl group attached to the nitrogen atom at position 1 and an aldehyde group at position 5 of the pyrazole ring. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(PROP-2-EN-1-YL)-1H-PYRAZOLE-5-CARBALDEHYDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as β-ketoesters or β-diketones, under acidic or basic conditions.
Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced via an alkylation reaction using an appropriate alkylating agent, such as allyl bromide, in the presence of a base like potassium carbonate.
Formylation: The aldehyde group can be introduced at the 5-position of the pyrazole ring through a formylation reaction, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Green chemistry approaches, such as the use of safer solvents and catalysts, may also be employed to enhance the sustainability of the production process .
化学反応の分析
Types of Reactions: 1-(PROP-2-EN-1-YL)-1H-PYRAZOLE-5-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The prop-2-en-1-yl group can undergo substitution reactions, such as nucleophilic substitution, where the allylic hydrogen is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Allyl bromide (for alkylation), bases like potassium carbonate (K2CO3)
Major Products Formed:
Oxidation: 1-(PROP-2-EN-1-YL)-1H-PYRAZOLE-5-CARBOXYLIC ACID
Reduction: 1-(PROP-2-EN-1-YL)-1H-PYRAZOLE-5-METHANOL
Substitution: Various substituted pyrazoles depending on the nucleophile used.
科学的研究の応用
1-(PROP-2-EN-1-YL)-1H-PYRAZOLE-5-CARBALDEHYDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1-(PROP-2-EN-1-YL)-1H-PYRAZOLE-5-CARBALDEHYDE depends on its specific application:
Biological Activity: The compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation.
Chemical Reactivity: The presence of the aldehyde and prop-2-en-1-yl groups allows the compound to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
類似化合物との比較
1-(PROP-2-EN-1-YL)-1H-PYRAZOLE-5-CARBALDEHYDE can be compared with other similar compounds, such as:
1-(PROP-2-EN-1-YL)-1H-PYRAZOLE-3-CARBALDEHYDE: Similar structure but with the aldehyde group at the 3-position.
1-(PROP-2-EN-1-YL)-1H-PYRAZOLE-4-CARBALDEHYDE: Similar structure but with the aldehyde group at the 4-position.
1-(PROP-2-EN-1-YL)-1H-PYRAZOLE-5-CARBOXYLIC ACID: Oxidized form of the compound with a carboxylic acid group instead of an aldehyde.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical reactivity and potential biological activities .
特性
分子式 |
C7H8N2O |
|---|---|
分子量 |
136.15 g/mol |
IUPAC名 |
2-prop-2-enylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c1-2-5-9-7(6-10)3-4-8-9/h2-4,6H,1,5H2 |
InChIキー |
YDYCDDNJJHNTLQ-UHFFFAOYSA-N |
正規SMILES |
C=CCN1C(=CC=N1)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
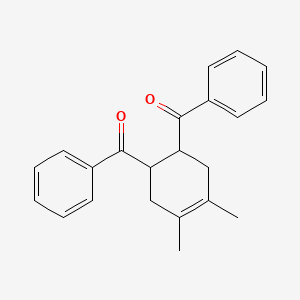
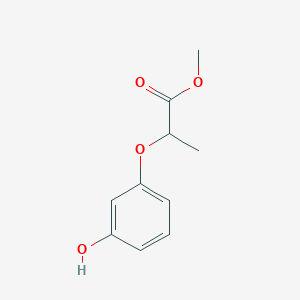
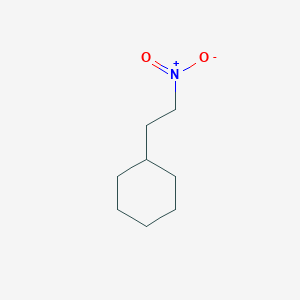
![7-Bromo-2,4-bis(methylthio)imidazo[2,1-f][1,2,4]triazine](/img/structure/B8733392.png)

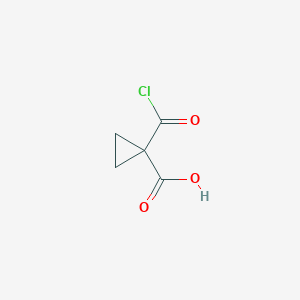
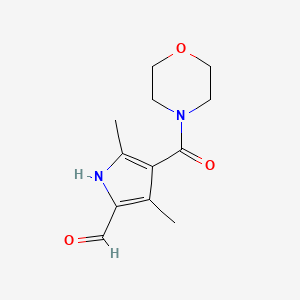
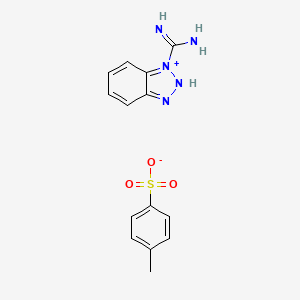
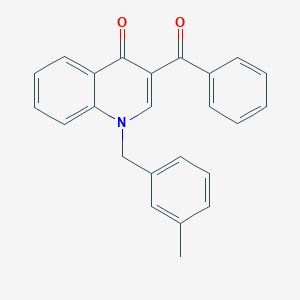
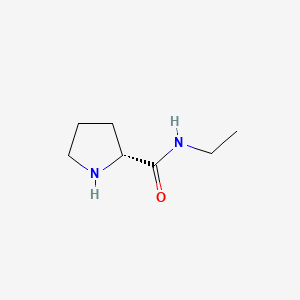
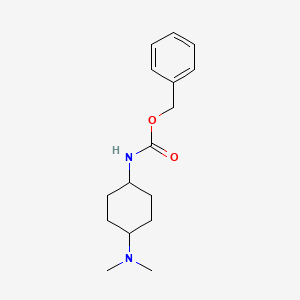
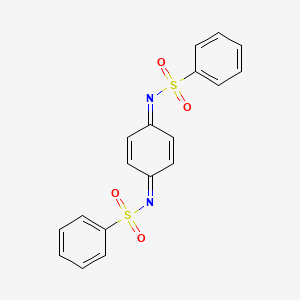
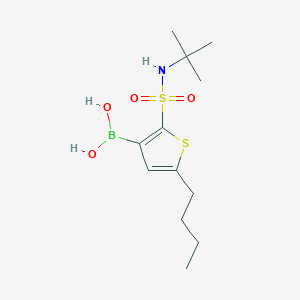
![4-(6-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)morpholine](/img/structure/B8733470.png)
